4-Cyclopropoxy-5-(methylamino)picolinamide
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Overview
Description
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-(methylamino)picolinamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
4-Cyclopropoxy-5-(methylamino)picolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Cyclopropoxy-5-(methylamino)picolinamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential antifungal properties . Additionally, it has applications in the pharmaceutical industry, where it is explored for its potential therapeutic effects .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(methylamino)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the Qi-site in the cytochrome bc1 complex, inhibiting its function . This interaction disrupts the electron transport chain, leading to the compound’s antifungal effects .
Comparison with Similar Compounds
4-Cyclopropoxy-5-(methylamino)picolinamide can be compared with other similar compounds, such as 4-Cyclopropoxy-N-methyl-5-(methylamino)picolinamide . While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties. The specific differences in their molecular interactions and reactivity highlight the uniqueness of this compound .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-8-5-13-7(10(11)14)4-9(8)15-6-2-3-6/h4-6,12H,2-3H2,1H3,(H2,11,14) |
InChI Key |
BKFBFONWFGVVCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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